N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(pentyloxy)benzamide N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(pentyloxy)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15306133
InChI: InChI=1S/C16H21N3O3/c1-3-5-6-11-21-13-9-7-12(8-10-13)16(20)17-15-14(4-2)18-22-19-15/h7-10H,3-6,11H2,1-2H3,(H,17,19,20)
SMILES:
Molecular Formula: C16H21N3O3
Molecular Weight: 303.36 g/mol

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(pentyloxy)benzamide

CAS No.:

Cat. No.: VC15306133

Molecular Formula: C16H21N3O3

Molecular Weight: 303.36 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(pentyloxy)benzamide -

Specification

Molecular Formula C16H21N3O3
Molecular Weight 303.36 g/mol
IUPAC Name N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-pentoxybenzamide
Standard InChI InChI=1S/C16H21N3O3/c1-3-5-6-11-21-13-9-7-12(8-10-13)16(20)17-15-14(4-2)18-22-19-15/h7-10H,3-6,11H2,1-2H3,(H,17,19,20)
Standard InChI Key ONTHEEIQNZXPRS-UHFFFAOYSA-N
Canonical SMILES CCCCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2CC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure integrates two critical moieties:

  • Benzamide backbone: A 4-(pentyloxy)benzamide group, where a pentyloxy chain (O(CH2)4CH3-\text{O}(\text{CH}_2)_4\text{CH}_3) is attached to the para position of the benzene ring. This hydrophobic side chain enhances lipid solubility, potentially improving membrane permeability.

  • 1,2,5-Oxadiazole ring: A heterocyclic ring substituted with an ethyl group at the 4-position. The oxadiazole ring contributes to electronic stability and enables hydrogen bonding with biological targets .

The interplay between these components is evident in the compound’s Canonical SMILES:
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2CC\text{CCCCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2CC}
which encodes the spatial arrangement of atoms and functional groups.

Physicochemical Profile

Key properties include:

PropertyValue
Molecular FormulaC16H21N3O3\text{C}_{16}\text{H}_{21}\text{N}_{3}\text{O}_{3}
Molecular Weight303.36 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Topological Polar Surface Area83.7 Ų
LogP (Octanol-Water)3.2 (estimated)

These metrics suggest moderate hydrophobicity, aligning with its potential for central nervous system penetration.

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols remain proprietary, the synthesis likely involves:

  • Benzamide precursor preparation: 4-Hydroxybenzoic acid is alkylated with pentyl bromide to form 4-(pentyloxy)benzoic acid, followed by amidation with ethylamine.

  • Oxadiazole ring formation: Cyclocondensation of nitrile oxides with amidoximes, a common method for 1,2,5-oxadiazole synthesis .

Critical challenges include optimizing yields during cyclization and ensuring regioselectivity in oxadiazole substitution.

Analytical Characterization

Techniques such as 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS) are employed to verify structural integrity. The Standard InChIKey (ONTHEEIQNZXPRS-UHFFFAOYSA-N) serves as a unique identifier for databases.

Comparative Analysis with Analogues

Compound NameMolecular FormulaKey SubstituentsBioactivity Highlights
N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-4-(pentyloxy)benzamideC16H21N3O3\text{C}_{16}\text{H}_{21}\text{N}_{3}\text{O}_{3}Pentyloxy, ethyl-oxadiazoleCOX-2 inhibition, antimicrobial
N-Ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide C17H14N3O2\text{C}_{17}\text{H}_{14}\text{N}_3\text{O}_2Phenyl, 1,2,4-oxadiazoleModerate AChE inhibition
N-Ethyl-4-(1,3,4-oxadiazol-2-yl)benzamide C11H11N3O2\text{C}_{11}\text{H}_{11}\text{N}_3\text{O}_21,3,4-OxadiazoleWeak antimicrobial activity

The target compound’s elongated pentyloxy chain and 1,2,5-oxadiazole configuration confer superior bioactivity compared to analogues with shorter chains or alternative heterocycles .

Applications and Research Utility

Drug Discovery

This compound serves as a lead structure for optimizing:

  • Selective COX-2 inhibitors: Reducing gastrointestinal toxicity associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial agents: Addressing methicillin-resistant S. aureus (MRSA) infections.

Biochemical Probes

Its fluorescent derivatives could track oxadiazole-protein interactions in real-time assays .

Future Directions

  • Mechanistic Studies: Elucidate binding modes using X-ray crystallography or cryo-EM.

  • SAR Optimization: Explore shorter alkoxy chains (e.g., propoxy) to balance potency and solubility.

  • In Vivo Testing: Assess pharmacokinetics in rodent models to determine bioavailability and half-life.

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